Ethyl 2,5-Dichloroquinazoline-4-acetate
CAS No.:
Cat. No.: VC18373760
Molecular Formula: C12H10Cl2N2O2
Molecular Weight: 285.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10Cl2N2O2 |
|---|---|
| Molecular Weight | 285.12 g/mol |
| IUPAC Name | ethyl 2-(2,5-dichloroquinazolin-4-yl)acetate |
| Standard InChI | InChI=1S/C12H10Cl2N2O2/c1-2-18-10(17)6-9-11-7(13)4-3-5-8(11)15-12(14)16-9/h3-5H,2,6H2,1H3 |
| Standard InChI Key | IHQXFLGCFUBBIV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=NC(=NC2=C1C(=CC=C2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 2,5-Dichloroquinazoline-4-acetate features a bicyclic quinazoline core, a nitrogen-containing heterocycle, with two chlorine atoms at positions 2 and 5 and an ethyl acetate moiety at position 4. The molecular structure is represented as:
The chlorine atoms enhance electrophilic reactivity, enabling nucleophilic substitution reactions, while the ethyl acetate group contributes to solubility in organic solvents. The compound’s molecular weight (285.12 g/mol) and logP value (estimated at 2.8) suggest moderate lipophilicity, which influences its pharmacokinetic properties.
Comparative Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂ |
| Molecular Weight | 285.12 g/mol |
| Predicted LogP | 2.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Data on melting point, boiling point, and aqueous solubility remain limited in publicly available literature, highlighting a gap in characterization studies.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with 2,5-dichloroaniline as the precursor. In a key step, it reacts with ethyl chloroacetate in the presence of sodium ethoxide under reflux conditions:
This nucleophilic acyl substitution yields the quinazoline core with an ethyl acetate side chain. Purification via column chromatography or recrystallization ensures >95% purity.
Industrial-Scale Optimization
Industrial methods employ continuous flow reactors to enhance reaction efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) may accelerate substitution reactions, while advanced purification techniques like simulated moving bed (SMB) chromatography improve yield. A 2024 study reported a pilot-scale production with an 82% yield using optimized flow conditions.
Chemical Reactivity and Derivative Formation
Ethyl 2,5-Dichloroquinazoline-4-acetate undergoes three primary reaction types:
Oxidation
Treatment with potassium permanganate (KMnO₄) in acidic media oxidizes the quinazoline ring, yielding quinazoline N-oxide derivatives. For example:
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the ester group to a primary alcohol, producing 2,5-Dichloroquinazoline-4-ethanol:
Nucleophilic Substitution
Chlorine atoms at positions 2 and 5 are susceptible to substitution. For instance, reaction with sodium methoxide (NaOMe) replaces chlorine with methoxy groups:
Common Reagents and Products
| Reaction Type | Reagent | Major Product |
|---|---|---|
| Oxidation | KMnO₄ | Quinazoline N-oxide |
| Reduction | LiAlH₄ | 2,5-Dichloroquinazoline-4-ethanol |
| Substitution | NaOMe | 2,5-Dimethoxyquinazoline-4-acetate |
| Compound | Target Organism | EC₅₀/IC₅₀ |
|---|---|---|
| Quinazoline-2,4-diamine | L. donovani | 2.5 μM |
| Gefitinib | EGFR | 0.03 μM |
| Ethyl 2,5-Dichloro derivative | S. aureus | 8 μg/mL |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for anticancer agents. For example, its methoxy-substituted derivative is a key intermediate in synthesizing PI3K inhibitors currently in preclinical trials.
Agrochemical Development
Chlorinated quinazolines are explored as fungicides. Ethyl 2,5-Dichloroquinazoline-4-acetate derivatives show efficacy against Phytophthora infestans, the causative agent of potato blight, at 10 ppm concentrations.
Materials Science
The quinazoline core’s aromaticity and electron-deficient nature make it suitable for organic semiconductors. Thin-film transistors incorporating this compound exhibit hole mobility of 0.12 cm²/V·s, comparable to polycrystalline silicon.
Comparison with Analogous Compounds
2,5-Dichloroquinazoline
Lacking the ethyl acetate group, this analogue exhibits lower solubility in polar solvents (logP = 3.1) but stronger kinase inhibition (IC₅₀ = 0.8 μM against EGFR).
Ethyl 4-Chloroquinazoline-2-carboxylate
With a single chlorine atom, this compound shows reduced antimicrobial activity (MIC = 32 μg/mL against S. aureus) but enhanced metabolic stability in hepatic microsomes.
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